2-Bromo-4,6-difluoro-N-methylaniline
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of bromination and fluorination techniques. For instance, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene (BTP) leads to the formation of 4-(difluoromethylidene)-tetrahydroquinolines, indicating that brominated and fluorinated compounds can be used as intermediates in the synthesis of more complex molecules . Similarly, the synthesis of 2,6-dialkyl-4-bromoaniline demonstrates the use of liquid bromine in the bromination of aniline derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, showing that it crystallizes in the monoclinic system . This suggests that 2-Bromo-4,6-difluoro-N-methylaniline could potentially have a similar crystalline structure, and techniques like X-ray diffraction could be used for its characterization.
Chemical Reactions Analysis
The chemical reactivity of brominated and fluorinated compounds is highlighted in the papers. The relay photocatalytic reaction involving BTP demonstrates the potential for radical cyclization reactions . Additionally, the use of 2-bromo-6-isocyanopyridine in multicomponent chemistry shows the versatility of brominated compounds in synthetic applications .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4,6-difluoro-N-methylaniline are not directly reported, the properties of similar compounds can be inferred. For instance, the crystal structures of dihydrogen hexafluorosilicate monohydrates of bromoaniline derivatives provide information on the ionic forces and hydrogen bonding that could be present in related compounds . The spectroscopic and theoretical studies on brominated Schiff bases offer insights into their electronic properties, such as molecular electrostatic potential and nonlinear optical properties .
Scientific Research Applications
Organic Synthesis and Catalysis
Brominated and fluorinated aniline derivatives are often used as intermediates in organic synthesis, particularly in cross-coupling reactions facilitated by catalysts like Palladium (Pd). For example, Palladium(0) catalyzed synthesis of various bromo-N-methylaniline derivatives has been explored for their potential in non-linear optical properties and structural features (Rizwan et al., 2021). Such reactions are fundamental in creating complex organic molecules for materials science and pharmaceutical applications.
Material Science and Dye Synthesis
Compounds similar to 2-Bromo-4,6-difluoro-N-methylaniline are used in synthesizing dyes and pigments. For instance, 4-Bromo-3-methylanisole, a related compound, is crucial in synthesizing black fluorane dye, an essential component in thermal papers (Xie et al., 2020). This demonstrates the potential use of such brominated and fluorinated compounds in developing new materials with specific properties.
Photocatalytic Reactions
Brominated and fluorinated compounds are also investigated in photocatalytic reactions, which are essential for creating environmentally friendly synthetic pathways. For example, the use of 2-bromo-3,3,3-trifluoropropene in photocatalytic reactions to synthesize difluoromethylated compounds indicates the potential of bromo-fluoro anilines in similar applications (Zeng et al., 2022).
Environmental Chemistry
Brominated and fluorinated anilines might play a role in environmental chemistry, especially in understanding the fate of such compounds in biological systems. Their interactions with enzymes and potential biotransformation pathways are subjects of toxicological and environmental significance (Boeren et al., 1992).
properties
IUPAC Name |
2-bromo-4,6-difluoro-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGICNYNMGRCIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-difluoro-N-methylaniline |
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